2-(Ethylthio)-6-nitro-4-(trifluoromethyl)benzamide
Overview
Description
Benzamides are a class of compounds containing a benzene ring and an amide group . They are known to have various biological activities, such as antihistamine, anticancer, antibacterial, antifungal, diuretic, hypoglycemic, and antithyroid .
Synthesis Analysis
Benzamides can be synthesized using different benzoyl chlorides and amine derivatives . The resulting products are then characterized by melting point determination, calculation of Rf values, and LC-MS techniques .Molecular Structure Analysis
The molecular structure of benzamides can be determined using various spectroscopic techniques, including infrared (IR), 1H NMR, and 13C NMR .Chemical Reactions Analysis
Benzamides can undergo various chemical reactions. For example, they can be used in synthetic transformations . Also, trifluoromethylation of carbon-centered radical intermediates is a significant reaction in pharmaceuticals, agrochemicals, and materials .Physical and Chemical Properties Analysis
The physical and chemical properties of benzamides can be determined using various techniques. For example, the density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and molar volume can be measured .Scientific Research Applications
Synthesis of Antitubercular Benzothiazinones
2-(Ethylthio)-6-nitro-4-(trifluoromethyl)benzamide and its derivatives are utilized as precursors in the synthesis of 8-nitro-1,3-benzothiazin-4-ones. These compounds are of significant interest as they represent a promising class of new antituberculosis drug candidates. The crystal and molecular structures of such precursors are meticulously characterized to support the development of these potential antitubercular agents (Richter et al., 2021).
PET Radioligand Synthesis for 5‐HT1A Receptor
The compound [18F]Org 13063, a derivative of this compound, was synthesized and evaluated as a potential PET radioligand for the 5‐HT1A receptor. The synthesis involved a nucleophilic aromatic substitution on the nitro precursor. The compound showcased a significant radioactivity concentration in the brain, indicating its potential utility in neuroimaging applications (Vandecapelle et al., 2001).
Development of Poly(arylene ether amide)s
Poly(arylene ether amide)s with trifluoromethyl pendent groups have been synthesized using this compound derivatives through a nucleophilic nitro displacement reaction. These polymers possess high molecular weights and glass transition temperatures, showcasing their potential in creating materials with desirable thermal and solubility properties (Lee & Kim, 2002).
Crystal Structure Analysis
The crystal structure of 2-Nitro-N-(4-nitrophenyl)benzamide, a compound structurally related to this compound, was determined using single-crystal X-ray diffraction. Understanding the crystal structure of such compounds is crucial for the design of new drugs and materials, providing insights into their molecular arrangements and stability (Saeed, Hussain, & Flörke, 2008).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions in the study of benzamides could involve the synthesis of new benzamide derivatives, bearing different bioactive moieties, and evaluating their efficacy as antimicrobials in vitro . Also, the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials, so future research could focus on the trifluoromethylation of carbon-centered radical intermediates .
Properties
IUPAC Name |
2-ethylsulfanyl-6-nitro-4-(trifluoromethyl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N2O3S/c1-2-19-7-4-5(10(11,12)13)3-6(15(17)18)8(7)9(14)16/h3-4H,2H2,1H3,(H2,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVLOWVMQAFJAJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC(=CC(=C1C(=O)N)[N+](=O)[O-])C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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